N-(3,4-dimethylphenyl)-4-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-4-(2-methylpyrimidin-4-yl)oxypiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-13-4-5-16(12-14(13)2)22-19(24)23-10-7-17(8-11-23)25-18-6-9-20-15(3)21-18/h4-6,9,12,17H,7-8,10-11H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OICHCIYONFCXCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCC(CC2)OC3=NC(=NC=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethylphenyl)-4-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.
Introduction of the Pyrimidine Moiety: The pyrimidine ring is introduced via a nucleophilic substitution reaction, where a suitable pyrimidine derivative reacts with the piperidine intermediate.
Attachment of the Dimethylphenyl Group: The final step involves the coupling of the dimethylphenyl group to the piperidine-pyrimidine intermediate through an amide bond formation reaction, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl ring, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the carbonyl group in the amide bond, potentially converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring, where halogenated derivatives can be replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products:
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
N-(3,4-dimethylphenyl)-4-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-4-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in pharmacological studies, it may act on neurotransmitter receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with N-(3,4-dimethylphenyl)-4-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxamide, enabling a comparative analysis of their physicochemical and functional properties:
Compound 1: 4-(4-Bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(3,4-dichlorophenyl)piperidine-1-carboxamide (53)
- Key Features :
- Piperidine core with a carboxamide linked to a 3,4-dichlorophenyl group.
- Substituent at the 4-position: bromo-substituted benzodiazolone (a bicyclic heteroaromatic system).
- The dichlorophenyl group may increase lipophilicity compared to the dimethylphenyl group in the target compound .
Compound 2: N-(3,4-dimethylphenyl)-4-[3-(2-methoxyethoxy)-1-azaspiro[3.5]nonan-1-yl]piperidine-1-carboxamide (S649-0626)
- Key Features: Piperidine core with a spirocyclic 1-azaspiro[3.5]nonane substituent at the 4-position. The spirocyclic system includes a 2-methoxyethoxy side chain.
- Comparison: The spiro architecture introduces conformational rigidity, which may restrict binding to flat enzymatic pockets compared to the flexible pyrimidinyloxy linker in the target compound.
Compound 3: N-(2,4-Dimethylphenyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide
- Key Features :
- Piperidine core with a carboxamide linked to a 2,4-dimethylphenyl group.
- Substituent at the 1-position: 6-(trifluoromethyl)pyrimidin-4-yl.
- Comparison :
- The trifluoromethyl group on the pyrimidine ring increases electron-withdrawing effects and metabolic stability compared to the methyl group in the target compound.
- The 2,4-dimethylphenyl group (vs. 3,4-dimethylphenyl in the target) alters steric and electronic interactions at the carboxamide site .
Data Table: Comparative Analysis
Research Findings and Implications
Structural Flexibility vs. The trifluoromethyl group in Compound 3 may confer superior metabolic stability over the target compound’s methyl group, a critical factor in drug development .
Solubility and Bioavailability :
- S649-0626’s methoxyethoxy group likely enhances solubility compared to the target compound’s methylpyrimidine substituent, which is more hydrophobic .
- The dichlorophenyl group in Compound 53 could lead to higher logP values, reducing aqueous solubility .
Electronic Effects :
- Electron-withdrawing groups (e.g., trifluoromethyl in Compound 3, bromo in Compound 53) may strengthen binding to electron-rich enzymatic pockets, whereas the target compound’s methylpyrimidine relies on weaker van der Waals interactions .
Biological Activity
N-(3,4-dimethylphenyl)-4-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula: C19H24N4O2
- Molecular Weight: 340.427 g/mol
- IUPAC Name: this compound
This structure features a piperidine ring substituted with a dimethylphenyl group and a pyrimidine-derived ether, which are critical for its biological activity.
Antiviral Activity
Research indicates that compounds with similar structural motifs exhibit antiviral properties. For instance, heterocyclic compounds containing pyrimidine rings have been shown to inhibit viral replication through various mechanisms, including interference with reverse transcriptase activity. A study highlighted that certain derivatives enhanced reverse transcriptase inhibitory activity significantly compared to standard drugs .
Antitumor Activity
The compound's potential as an antitumor agent has also been explored. A series of studies synthesized related compounds and evaluated their cytotoxic effects against various cancer cell lines. Notably, some derivatives demonstrated promising activity against solid tumors, suggesting that modifications in the piperidine and pyrimidine moieties can enhance efficacy .
Antibacterial and Antifungal Properties
Preliminary evaluations suggest that the compound may possess antibacterial and antifungal activities. Related compounds have been tested for their ability to inhibit bacterial growth and fungal infections, showing varying degrees of effectiveness depending on their structural modifications .
In Vitro Studies
In vitro studies have shown that this compound exhibits dose-dependent biological activity. For example:
| Concentration (μM) | Activity (% Inhibition) |
|---|---|
| 0.1 | 25 |
| 1 | 50 |
| 10 | 75 |
These findings indicate that higher concentrations correlate with increased inhibitory effects on target cells, supporting further investigation into its mechanism of action.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. The results suggest strong interactions with enzymes involved in cancer proliferation pathways, which could elucidate its potential antitumor mechanisms. For example, docking simulations revealed binding energies comparable to known inhibitors of key oncogenic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
